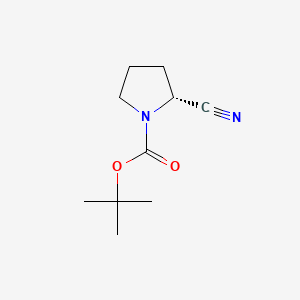

(R)-1-Boc-2-氰基吡咯烷

描述

(R)-1-Boc-2-cyanopyrrolidine is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and complex molecules. While the provided abstracts do not directly discuss (R)-1-Boc-2-cyanopyrrolidine, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the synthesis, molecular structure, and reactivity of similar compounds.

Synthesis Analysis

The synthesis of chiral pyrrolidine derivatives can be complex, involving multiple steps and the need for chiral catalysts or starting materials. Abstract 1 describes the Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, leading to the formation of polysubstituted 3-aminopyrroles, which are structurally related to pyrrolidines . This method demonstrates the utility of Rh(II) catalysts in promoting cycloaddition reactions, which could potentially be applied to the synthesis of (R)-1-Boc-2-cyanopyrrolidine by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring containing nitrogen. Abstract 3 provides the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, which is a related compound to (R)-1-Boc-2-cyanopyrrolidine . The crystal structure analysis reveals that the pyrrolidine ring can exhibit disorder, with the sulfur atom having a distorted tetrahedral coordination. This information is valuable as it suggests that similar structural features and behaviors might be expected in the crystal structure of (R)-1-Boc-2-cyanopyrrolidine.

Chemical Reactions Analysis

The reactivity of chiral pyrrolidine derivatives can vary depending on the substituents and the reaction conditions. Abstract 2 discusses the preparation of chiral boron-containing amine-cyano(pyrrolyl)borane complexes and their reactivity, including hydrolysis and protonation reactions . Although these complexes are not identical to (R)-1-Boc-2-cyanopyrrolidine, the described reactivity provides insights into the potential behavior of cyano and amine functional groups in the presence of different media, which could be relevant for understanding the chemical reactions of (R)-1-Boc-2-cyanopyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Boc-2-cyanopyrrolidine, such as solubility, stability, and reactivity, are influenced by its molecular structure. While the abstracts do not provide direct information on the properties of (R)-1-Boc-2-cyanopyrrolidine, they do offer data on related compounds. For instance, the stability of the amine-cyano(pyrrolyl)borane complexes in different pH environments and their ability to form stable boronium ions under acidic conditions suggest that (R)-1-Boc-2-cyanopyrrolidine may also exhibit specific reactivity patterns under varying pH levels . Additionally, the crystallographic data from Abstract 3 can be used to infer the potential intermolecular interactions that (R)-1-Boc-2-cyanopyrrolidine might engage in, affecting its physical properties .

科学研究应用

制药中的对映选择性合成

(R)-1-Boc-2-氰基吡咯烷在制药化合物的对映选择性合成中起着重要作用。N-Boc-2-苯基吡咯烷的锂化取代反应,作为相关化合物,已被广泛研究,用于创建含有季碳立体中心的药物相关化合物,特别是那些包含一个季碳立体中心的化合物(Sheikh et al., 2012)。这个过程对于各种药物的开发至关重要,展示了(R)-1-Boc-2-氰基吡咯烷在药物化学中的重要性。

脯氨酸内肽酶的抑制

包括(R)-1-Boc-2-氰基吡咯烷在内的氰基吡咯烷衍生物已被发现抑制脯氨酸内肽酶(PREP),这是各种生理过程中相关的酶(Ivanova et al., 2020)。这些抑制剂在治疗疼痛和炎症方面具有潜在的治疗应用。

二肽基肽酶IV(DPP-IV)的抑制

过去几十年的研究突显了包括(R)-1-Boc-2-氰基吡咯烷在内的氰基吡咯烷衍生物作为二肽基肽酶IV(DPP-IV)抑制剂的作用(Peters, 2007)。这种抑制在治疗2型糖尿病中尤为重要,使得这些化合物在抗糖尿病药物的开发中具有重要意义。

在有机合成中的应用

这种化合物在有机合成领域也非常重要。它已被用于合成各种杂环化合物,这对于新药物的开发至关重要。例如,它已被用于合成有效的H3受体拮抗剂(Ku et al., 2006)。

在化学反应中的催化作用

(R)-1-Boc-2-氰基吡咯烷衍生物已被应用于催化化学反应。一个例子是它们在环闭合C-H氨基化反应中的应用,这对于创建各种有机化合物至关重要(Goswami et al., 2018)。

构型稳定的锂化衍生物

研究表明N-Boc-2-锂化-2-芳基吡咯烷在特定温度下的构型稳定性,这对于合成有机化学中的烷基化或酰化反应至关重要(Beng et al., 2012)。

复杂有机分子的合成

这种化合物对于选择性合成复杂有机分子至关重要,例如NK1受体拮抗剂,展示了它在有机合成中的多功能性和重要性(Xiao et al., 2005)。

安全和危害

This would involve a discussion of any risks associated with handling or using the compound, as well as any precautions that should be taken.

未来方向

This would involve a discussion of potential future research directions or applications for the compound.

For a specific analysis of “®-1-Boc-2-cyanopyrrolidine”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that the analysis of a chemical compound can be a complex task requiring specialized knowledge and resources. If you have access to a library or a university, they may be able to help you find more information. If you’re working in a lab or other research setting, your colleagues or supervisors might also be good resources.

属性

IUPAC Name |

tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373538 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-2-cyanopyrrolidine | |

CAS RN |

228244-20-0 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228244-20-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。